

A Technical Guide to Vegfr-2-IN-30: Mechanism and Role in Angiogenesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Angiogenesis and VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental biological process essential for growth, tissue repair, and reproduction.[1] However, this process is also a hallmark of several pathologies, most notably cancer, where tumors induce angiogenesis to secure the supply of oxygen and nutrients required for their growth and metastasis.[1][2]

A central regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. [2] The VEGF family of ligands and their corresponding receptors (VEGFRs) are pivotal in mediating the complex steps of angiogenesis, including endothelial cell proliferation, migration, survival, and vascular permeability. [3] Among the three main VEGF receptors, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of the mitogenic, chemotactic, and survival signals in endothelial cells. Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its cytoplasmic domain, initiating a cascade of downstream signaling pathways. Given its critical role, VEGFR-2 has become a well-established and extensively researched target for the development of anti-angiogenic therapies aimed at inhibiting tumor growth. Small molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFR-2 are a major class of these therapeutic



agents. This guide focuses on a specific compound, **Vegfr-2-IN-30**, detailing its inhibitory action, effects on angiogenesis, and the methodologies used for its characterization.

Mechanism of Action of Vegfr-2-IN-30

Vegfr-2-IN-30 is a small molecule inhibitor that targets the kinase activity of VEGFR-2. Like many tyrosine kinase inhibitors, it is designed to bind competitively to the ATP-binding site within the catalytic domain of the receptor. By occupying this site, **Vegfr-2-IN-30** prevents the binding of ATP, thereby blocking the trans-autophosphorylation of the receptor that occurs upon VEGF ligand binding. This inhibition effectively halts the initiation of the downstream signal transduction cascade, preventing the cellular responses crucial for angiogenesis, such as proliferation and migration.

The inhibitory profile of **Vegfr-2-IN-30** is not entirely specific to VEGFR-2. It also demonstrates activity against other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1), albeit with lower potency. This multi-targeted profile is common among kinase inhibitors and can contribute to a broader anti-tumor effect.

Quantitative Data Summary

The following tables summarize the reported quantitative data for **Vegfr-2-IN-30**, providing a clear overview of its biochemical potency and cellular effects.

Table 1: Biochemical Kinase Inhibition

Target Kinase	IC ₅₀ (nM)
VEGFR-2	66
FGFR1	82
EGFR	98
PDGFR	180

(Data sourced from MedChemExpress)



Table 2: Cellular Activity Profile

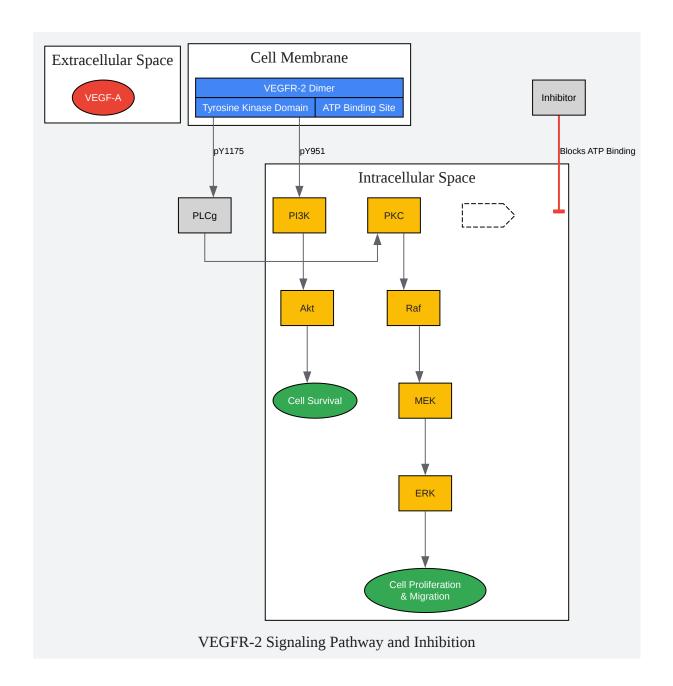
Cell Line / Assay	Concentration	Incubation Time	Effect
UO-31 (Cancer Cell Line)	10 μΜ	-	35% inhibition of cell growth
HUVEC (Endothelial Cells)	10 μg/mL	72 h	58.52% inhibition of cell migration
UO-31 (Cancer Cell Line)	5.29 μΜ	24 h	Cell cycle arrest at S phase
UO-31 (Cancer Cell Line)	5.29 μΜ	24 h	Increase in early apoptotic cells (0.61% to 23.51%)
UO-31 (Cancer Cell Line)	5.29 μΜ	24 h	Increase in late apoptotic cells (0.13% to 9.28%)
UO-31 (Cancer Cell Line)	5.29 μΜ	24 h	Increased Bax level, decreased Bcl-2 level

(Data sourced from MedChemExpress)

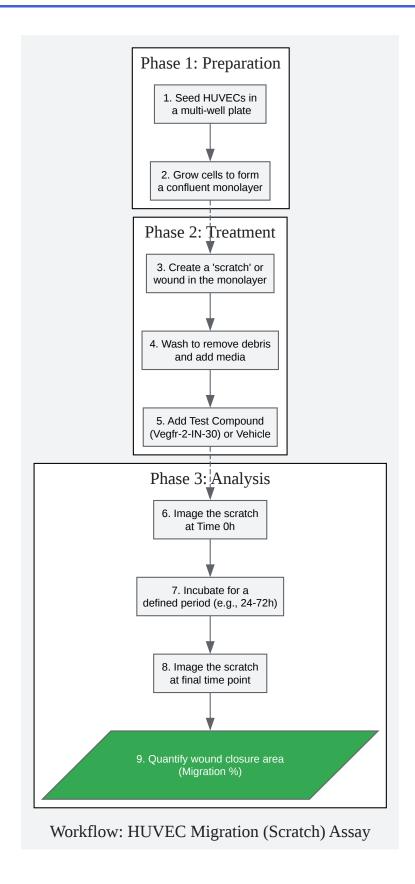
Visualizing the Mechanism and Workflow VEGFR-2 Signaling and Point of Inhibition

The following diagram illustrates the primary signaling cascades initiated by VEGFR-2 activation and highlights the point at which **Vegfr-2-IN-30** exerts its inhibitory effect.









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